N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-2-cyclopropyloxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-10-5-2-8(7-12)6-11(10)16-9-3-4-9/h2,5-6,9,13H,3-4,7,12H2,1H3 |
InChI Key |
BWOGQRRUCSFQIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-cyclopropoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a sulfonamide bond, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides or other derivatives.
Scientific Research Applications
N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Sulfamethazine: A veterinary antibiotic with a sulfonamide group.
Comparison: N-(4-(Aminomethyl)-2-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Unlike other sulfonamides, this compound may have different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
